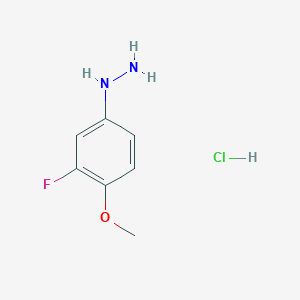

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

CAS No.: 220527-84-4

Cat. No.: VC2805030

Molecular Formula: C7H10ClFN2O

Molecular Weight: 192.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220527-84-4 |

|---|---|

| Molecular Formula | C7H10ClFN2O |

| Molecular Weight | 192.62 g/mol |

| IUPAC Name | (3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H |

| Standard InChI Key | CZBBSMVGFZLCEQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NN)F.Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)NN)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a crystalline solid compound with a distinctive molecular structure containing both fluoro and methoxy functional groups on a phenyl ring, along with a hydrazine moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to its free base form.

Basic Information

| Parameter | Value |

|---|---|

| CAS Number | 220527-84-4 |

| Molecular Formula | C₇H₁₀ClFN₂O |

| Molecular Weight | 192.619 g/mol |

| IUPAC Name | (3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride |

| Appearance | Solid |

Physical and Chemical Properties

The physical and chemical properties of (3-fluoro-4-methoxy-phenyl) hydrazine hydrochloride make it suitable for various chemical applications. These properties have been well-characterized through analytical methods and are important considerations for handling and storage.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 267.4ºC at 760 mmHg |

| Flash Point | 115.5ºC |

| Exact Mass | 192.047 |

| PSA (Polar Surface Area) | 47.28000 |

| LogP | 2.69520 |

| Vapor Pressure | 0.00819 mmHg at 25°C |

The compound exhibits a relatively high boiling point (267.4ºC), indicating strong intermolecular forces typical of organic salts . Its moderate LogP value (2.69520) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications and chemical reactions .

Chemical Reactivity

As a hydrazine derivative, this compound possesses nucleophilic properties primarily through its terminal nitrogen atom. The presence of the hydrochloride salt form moderates this reactivity while improving stability and solubility in polar solvents. The compound's reactivity is further influenced by the electron-donating methoxy group and the electron-withdrawing fluoro substituent, creating an interesting electronic distribution in the molecule.

| Type | Statements |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Analytical Identification

Several analytical techniques can be employed to identify and characterize (3-fluoro-4-methoxy-phenyl) hydrazine hydrochloride, ensuring its purity and structural integrity.

Spectroscopic Methods

The compound can be identified and characterized using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet-Visible (UV-Vis) spectroscopy

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are useful for assessing the purity of the compound and differentiating it from its isomers, such as (4-fluoro-3-methoxy-phenyl) hydrazine hydrochloride.

The compound's identification can be assisted through its unique identifiers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume